molecular formula C11H11N5O5 B1235003 Dihydroxymethylfuratrizine CAS No. 794-93-4

Dihydroxymethylfuratrizine

Cat. No.: B1235003
CAS No.: 794-93-4
M. Wt: 293.24 g/mol
InChI Key: RQWQIVXLPCFXCO-OWOJBTEDSA-N
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Description

Dihydroxymethylfuratrizine is an organic compound with the molecular formula C11H11N5O5. It is known for its unique structure, which includes a furan ring substituted with nitro and triazine groups.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxymethylfuratrizine can be synthesized through a multi-step process involving the reaction of appropriate aldehydes with hydrazides. One common method involves the condensation of 5-nitro-2-furaldehyde with 3-amino-1,2,4-triazine in the presence of formaldehyde. The reaction typically requires acidic or basic conditions to proceed efficiently .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Dihydroxymethylfuratrizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furans and triazines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dihydroxymethylfuratrizine involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of a furan ring and triazine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

794-93-4

Molecular Formula

C11H11N5O5

Molecular Weight

293.24 g/mol

IUPAC Name

[hydroxymethyl-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]amino]methanol

InChI

InChI=1S/C11H11N5O5/c17-6-15(7-18)11-12-5-8(13-14-11)1-2-9-3-4-10(21-9)16(19)20/h1-5,17-18H,6-7H2/b2-1+

InChI Key

RQWQIVXLPCFXCO-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CN=C(N=N2)N(CO)CO

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO

794-93-4

Pictograms

Health Hazard

Synonyms

3-(dihydroxymethyl)amino-6-(5-nitro-2-furylethenyl)-1,2,4-triazine
3-di(hydroxymethyl)amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine
dihydroxymethylfuratrizine
Panfuran S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroxymethylfuratrizine
Reactant of Route 2
Dihydroxymethylfuratrizine
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Dihydroxymethylfuratrizine
Reactant of Route 4
Dihydroxymethylfuratrizine
Reactant of Route 5
Dihydroxymethylfuratrizine
Reactant of Route 6
Dihydroxymethylfuratrizine

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